CMC Elevation Relative to 4-, 5-, and 6-Phenyl Isomers at 25 °C
At 25 °C, sodium 3-dodecylbenzenesulfonate (3φC12) exhibits a CMC of 136.5 × 10⁻² mol·L⁻¹, which is higher than that of the 4φC12 isomer (122.8), the 5φC12 isomer (114.6), and the 6φC12 isomer (159.2) [1]. Among the linear isomers, 3φC12 possesses the highest CMC, demanding a greater bulk concentration to reach the micellization threshold—a factor that can be advantageous when high monomer solubility is required prior to micelle formation.
| Evidence Dimension | Critical micelle concentration (CMC) |
|---|---|
| Target Compound Data | 136.5 × 10⁻² mol·L⁻¹ (25 °C) |
| Comparator Or Baseline | 4φC12: 122.8; 5φC12: 114.6; 6φC12: 159.2 (×10⁻² mol·L⁻¹, 25 °C) |
| Quantified Difference | 3φC12 CMC is 11–19% higher than 4φC12 and 5φC12; ~14% lower than 6φC12. |
| Conditions | Aqueous solution, 25 °C; surface-tension isotherm method (J. Chem. Eng. Data 1999, Table 1) |
Why This Matters
A higher CMC provides a wider concentration window where surfactant monomers dominate, relevant for processes that require surfactant monomers rather than micelles, such as certain mineral conditioning stages or templated synthesis.
- [1] N. A. Abdel-Khalek and A. M. A. Omar, J. Chem. Eng. Data, 1999, 44, 138–141 (Table 1). View Source
